![molecular formula C22H18F3N3O2S2 B2595342 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 877654-10-9](/img/structure/B2595342.png)
2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a tetrahydrothieno[3,2-d]pyrimidin-2-yl group, a trifluoromethylphenyl group, and a p-tolyl group. These groups suggest that the compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrahydrothieno[3,2-d]pyrimidin-2-yl group suggests a cyclic structure, while the trifluoromethylphenyl and p-tolyl groups are aromatic and would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles. The aromatic phenyl groups could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its electronegativity and polarity. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Cancer Research
This compound has shown promise as a c-Met kinase inhibitor . Kinase inhibitors are a class of drugs that block certain enzymes called kinases, which are involved in the growth and spread of cancer cells. By inhibiting c-Met kinase, this compound could potentially be used to treat various forms of cancer, including those resistant to other treatments.
Drug Development
The presence of the trifluoromethyl group is significant in pharmaceuticals . This group can increase the biological activity and stability of compounds, making them more effective as drugs. The compound’s structure could be utilized in the development of new medications with improved efficacy and pharmacokinetic properties.
Agricultural Chemicals
Compounds with trifluoromethyl groups are also important in the development of agrochemicals . They can be used to create more potent and durable pesticides and herbicides, which are crucial for protecting crops and ensuring food security.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S2/c1-13-5-7-15(8-6-13)26-18(29)12-32-21-27-17-9-10-31-19(17)20(30)28(21)16-4-2-3-14(11-16)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOKXHYMNHKVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide |
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